molecular formula C11H18O3 B8177086 Ethyl (E)-4-oxonon-2-enoate

Ethyl (E)-4-oxonon-2-enoate

Cat. No.: B8177086
M. Wt: 198.26 g/mol
InChI Key: QYODZBWNXBBERT-CMDGGOBGSA-N
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Description

Ethyl (E)-4-oxonon-2-enoate is an organic compound belonging to the ester family It is characterized by the presence of an ethyl ester group attached to a non-2-enoate backbone with a keto group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl (E)-4-oxonon-2-enoate can be synthesized through several methods, including:

Industrial Production Methods: Industrial production of this compound typically involves large-scale esterification processes, utilizing continuous flow reactors to ensure efficient mixing and reaction rates. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to enhance the reaction rate and yield.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction of the keto group can yield alcohol derivatives.

    Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products:

    Oxidation: Formation of 4-oxonon-2-enoic acid.

    Reduction: Formation of 4-hydroxynon-2-enoate.

    Substitution: Formation of various substituted esters or amides.

Scientific Research Applications

Ethyl (E)-4-oxonon-2-enoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl (E)-4-oxonon-2-enoate involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Ethyl (E)-4-oxonon-2-enoate can be compared with other similar compounds such as:

    Ethyl acetate: A simpler ester with a similar ethyl group but lacking the keto and double bond functionalities.

    Ethyl 4-oxobutanoate: A shorter-chain analog with similar functional groups but different chain length.

    Mthis compound: A methyl ester analog with similar structure but different ester group.

Uniqueness: this compound is unique due to its specific combination of an ethyl ester group, a keto group, and a non-2-enoate backbone, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

ethyl (E)-4-oxonon-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18O3/c1-3-5-6-7-10(12)8-9-11(13)14-4-2/h8-9H,3-7H2,1-2H3/b9-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYODZBWNXBBERT-CMDGGOBGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)C=CC(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC(=O)/C=C/C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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